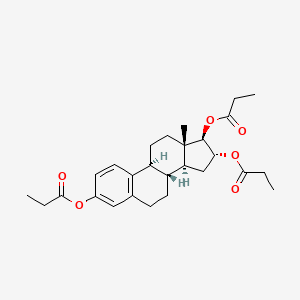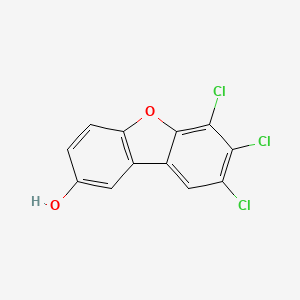
6,7,8-Trichloro-2-dibenzofuranol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-2,3,4-trichlorodibenzofuran is a member of dibenzofurans.
Scientific Research Applications
Identification in Environmental Samples
6,7,8-Trichloro-2-dibenzofuranol, as part of the polychlorinated dibenzofurans (PCDFs) group, has been identified in environmental samples. These compounds are tricyclic aromatic compounds similar to polychlorinated dioxins (PCDDs) in chemical and toxicological respects. They have been found in PCBs, chlorophenols, and incineration products, notably contributing to environmental contamination incidents such as the Yusho disease in Japan (Rappe et al., 1981).
Formation and Transformation Processes
Studies have been conducted on the formation mechanisms of PCDFs, including 6,7,8-Trichloro-2-dibenzofuranol. The oxidative thermal degradation of chlorophenols, for instance, results in the formation of various PCDFs and related compounds, providing insights into environmental formation pathways of these contaminants (Evans & Dellinger, 2005). Additionally, the enzymatic oxidation of chlorophenols has been shown to result in the formation of PCDFs, suggesting the role of biological processes in the environmental occurrence of these compounds (Svenson et al., 1989).
Synthesis and Chemical Analysis
Research has also been focused on synthesizing and characterizing derivatives and analogs of chlorinated dibenzofurans. These studies aim to understand the chemical properties and potential applications of such compounds in various fields. For instance, the synthesis of compounds related to PCDFs has been explored to develop novel materials with specific chemical properties (Karlivāns & Valters, 2003).
Environmental Impact and Decontamination
The environmental impact of PCDFs, including 6,7,8-Trichloro-2-dibenzofuranol, has been a significant area of study. This includes research on the distribution patterns of these compounds in chlorinated chemicals, which is crucial for understanding their environmental behavior and potential risks (Ni et al., 2005). Additionally, studies on the dechlorination and transformation of PCDFs under mild conditions have been conducted to explore potential methods for environmental remediation and decontamination (Ukisu & Miyadera, 2002).
properties
CAS RN |
103124-63-6 |
|---|---|
Product Name |
6,7,8-Trichloro-2-dibenzofuranol |
Molecular Formula |
C12H5Cl3O2 |
Molecular Weight |
287.5 g/mol |
IUPAC Name |
6,7,8-trichlorodibenzofuran-2-ol |
InChI |
InChI=1S/C12H5Cl3O2/c13-8-4-7-6-3-5(16)1-2-9(6)17-12(7)11(15)10(8)14/h1-4,16H |
InChI Key |
WRNMERBQJJGYCV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)C3=CC(=C(C(=C3O2)Cl)Cl)Cl |
Canonical SMILES |
C1=CC2=C(C=C1O)C3=CC(=C(C(=C3O2)Cl)Cl)Cl |
Other CAS RN |
103124-63-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



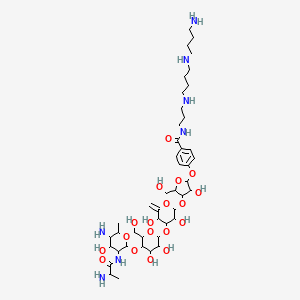
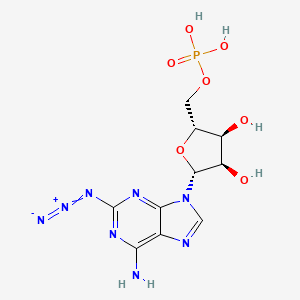
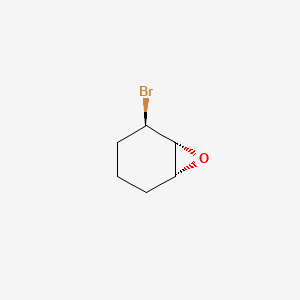
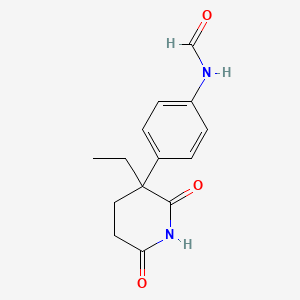
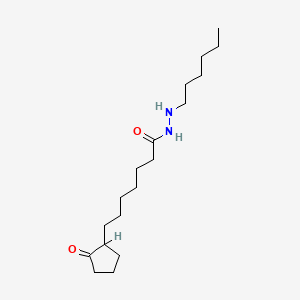
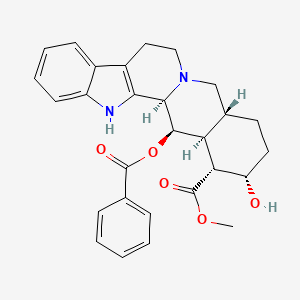
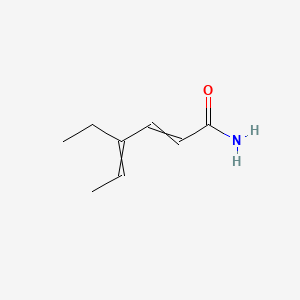
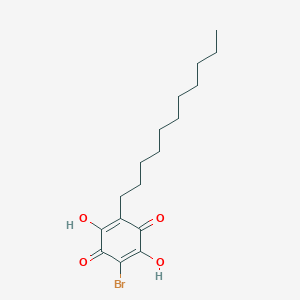
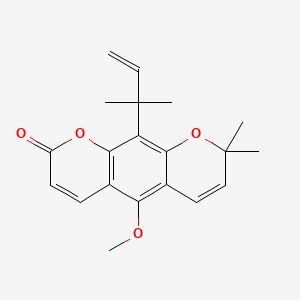
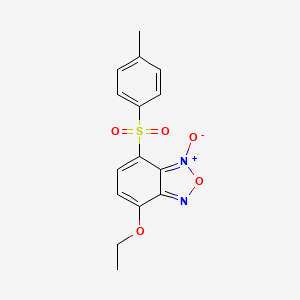
![(1S,2R,3S,4R,5S)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol](/img/structure/B1194881.png)
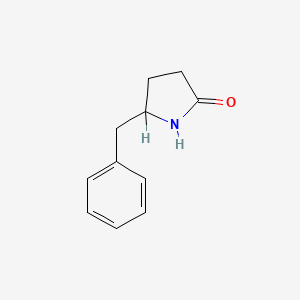
![(13R,17R)-17-[(1R,2S)-1,2-dihydroxyheptyl]-1,5,10-triazabicyclo[11.4.0]heptadec-15-en-11-one](/img/structure/B1194884.png)
